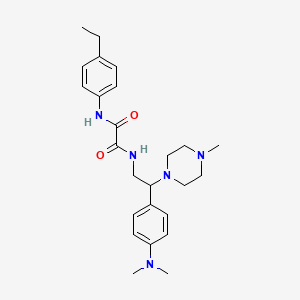
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-ethylphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-ethylphenyl)oxalamide is a useful research compound. Its molecular formula is C25H35N5O2 and its molecular weight is 437.588. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-ethylphenyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural components suggest possible interactions with various biological targets, leading to diverse therapeutic applications.
- Molecular Formula : C23H30N6O4
- Molecular Weight : 454.5 g/mol
- CAS Number : 900006-28-2
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its anticonvulsant, anticancer, and anti-inflammatory properties.
Anticonvulsant Activity
Research indicates that derivatives with similar structural motifs exhibit anticonvulsant properties. For instance, studies on related compounds have shown protective effects against seizures in animal models when administered at specific doses. The anticonvulsant activity is often assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
Table 1: Summary of Anticonvulsant Activity
| Compound | Dose (mg/kg) | MES Test Results | scPTZ Test Results |
|---|---|---|---|
| Compound A | 100 | Protection observed | No significant effect |
| Compound B | 300 | High protection | Moderate protection |
| This compound | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound is not yet available in the literature.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds featuring the dimethylamino and piperazine moieties. For example, derivatives have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer (Panc-1). The mechanism of action appears to involve inhibition of cell growth and induction of apoptosis.
Table 2: Anticancer Activity Findings
| Compound | Cell Line | Concentration (μM) | Effect Observed |
|---|---|---|---|
| Compound X | MDA-MB-231 | 1 & 2 | Complete inhibition of colony growth |
| Compound Y | Panc-1 | 2 | Significant reduction in cell viability |
Anti-inflammatory Properties
Compounds with similar chemical structures have also been evaluated for their anti-inflammatory effects. The presence of the dimethylamino group has been linked to enhanced antioxidant activity, contributing to reduced inflammation in vitro.
Table 3: Anti-inflammatory Activity
| Compound | Test System | Effect Observed |
|---|---|---|
| Compound Z | RAW 264.7 macrophages | Reduced cytokine production |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Anticonvulsant Efficacy : In a study involving a series of piperazine derivatives, one compound demonstrated significant protection against induced seizures at a dose of 300 mg/kg, indicating a promising avenue for developing new anticonvulsants.
- Anticancer Research : A derivative similar to this compound showed a marked decrease in tumor cell viability in both MDA-MB-231 and Panc-1 models, suggesting further investigation into its mechanism could yield valuable insights for cancer therapy.
- Inflammation Studies : The compound's ability to modulate inflammatory responses was assessed using macrophage cultures, revealing its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O2/c1-5-19-6-10-21(11-7-19)27-25(32)24(31)26-18-23(30-16-14-29(4)15-17-30)20-8-12-22(13-9-20)28(2)3/h6-13,23H,5,14-18H2,1-4H3,(H,26,31)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWDENMYRVZQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














